(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide
Description
This compound is an acrylamide derivative featuring a benzothiazole core substituted with a methoxy group at the 6-position, a 3-nitrophenyl moiety at the acrylamide’s β-carbon, and a pyridin-3-ylmethyl group as a second N-substituent. Such compounds are often explored for their antimicrobial, anti-inflammatory, or enzyme-modulating properties, as seen in structurally related analogs .
Properties
IUPAC Name |
(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-31-19-8-9-20-21(13-19)32-23(25-20)26(15-17-5-3-11-24-14-17)22(28)10-7-16-4-2-6-18(12-16)27(29)30/h2-14H,15H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNOYSBKWRSBGM-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in therapeutics, particularly in cancer treatment and as a chemosensor for heavy metals.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 895010-99-8 |
| Molecular Formula | C₁₈H₁₈N₄O₄S |
| Molecular Weight | 446.5 g/mol |
The primary biological activity of this compound revolves around its interaction with various biological targets:
- Antitumor Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines, including A431, A549, and H1299. It has been shown to induce apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent .
- Heavy Metal Detection : It acts as a chemosensor for mercury (II) ions in aqueous solutions. The interaction forms a stable 2:1 coordination complex, leading to a colorimetric change from pink to blue, which indicates the presence of mercury ions at concentrations as low as 10 ppb .
Biological Activity Studies
Recent studies have highlighted the diverse biological activities associated with this compound:
Antiproliferative Effects
In vitro studies demonstrated that the compound significantly inhibited the proliferation of cancer cells. The results are summarized in the following table:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Induction of apoptosis |
| A549 | 2.0 | Cell cycle arrest |
| H1299 | 1.8 | Inhibition of IL-6 and TNF-α activity |
These findings indicate that the compound not only halts cell division but also modulates inflammatory pathways that are often upregulated in cancer .
Heavy Metal Interaction
The chemosensing ability was assessed through various assays:
| Parameter | Value |
|---|---|
| Detection Limit | 10 ppb |
| Color Change Observed | Pink to Blue |
| Coordination Ratio | 2:1 with Hg(II) ions |
This property makes it a promising candidate for environmental monitoring applications .
Case Studies
Several case studies have been documented regarding the synthesis and application of benzothiazole derivatives similar to this compound:
- Study on Antitumor Activity : A study synthesized several benzothiazole derivatives and tested their anticancer properties. Compounds with nitro substitutions showed enhanced activity compared to their chloro counterparts, aligning with findings related to this compound .
- Environmental Monitoring : Research highlighted the effectiveness of similar compounds in detecting heavy metals in water samples, showcasing their utility in environmental chemistry .
Scientific Research Applications
The compound (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its applications, focusing on its biological activities and mechanisms of action, supported by data tables and case studies.
Structural Features
The compound features a unique structure that includes:
- A benzo[d]thiazole moiety, which is known for its biological activity.
- A nitrophenyl group that may enhance its reactivity and interaction with biological targets.
- A pyridinylmethyl substituent, which can influence pharmacokinetic properties.
Anticancer Activity
Recent studies have indicated that derivatives of benzo[d]thiazole compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : It may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Case Study : In vitro studies demonstrated that the compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells, at micromolar concentrations.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent:
- Activity Against Bacteria : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell membranes.
- Case Study : Laboratory tests revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics.
Neurological Applications
Given the structural similarities to known neuroprotective agents, this compound is being investigated for its effects on neurodegenerative diseases:
- Neuroprotective Mechanisms : It may modulate neurotransmitter systems or exhibit antioxidant properties that protect neurons from oxidative stress.
- Case Study : Preliminary research indicates that it could reduce neuroinflammation in models of Alzheimer's disease, highlighting its potential as a therapeutic candidate.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s benzothiazole-acrylamide scaffold is shared with several derivatives, but substituent variations significantly influence properties. Key comparisons include:
Key Observations :
- Benzothiazole Modifications : 6-Methoxy substitution differs from 6-methyl () or 6-acetyl (), which alter steric and electronic profiles.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this acrylamide derivative, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted benzo[d]thiazoles and acryloyl chlorides under anhydrous conditions. Key parameters include:
- Temperature : Maintain 0–5°C during acylation to prevent side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity, while ethanol facilitates recrystallization for purification .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) are used to neutralize HCl byproducts and accelerate coupling .
- Purification : Column chromatography (e.g., EtOAc/hexane gradients) or recrystallization ensures >95% purity .
Q. Which spectroscopic techniques are most reliable for confirming the E-configuration and structural integrity?
- Methodological Answer :
- NMR : Distinct chemical shifts for acrylamide protons (δ 6.5–7.5 ppm for vinyl protons; coupling constant J = 12–16 Hz confirms E-configuration) .
- IR : Stretching bands at ~1650 cm⁻¹ (C=O acrylamide) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What preliminary assays are recommended to evaluate biological activity?
- Methodological Answer :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates; IC₅₀ values compared to reference inhibitors .
- Solubility Testing : Use HPLC to measure aqueous solubility at physiological pH (7.4) to guide in vivo studies .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data, such as unexpected bioactivity profiles?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases). Compare results with experimental IC₅₀ values to validate hypotheses .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity discrepancies (e.g., nitro group reduction vs. stability) .
- MD Simulations : Run 100-ns trajectories to assess protein-ligand complex stability if bioactivity varies between similar analogs .
Q. What strategies improve selectivity in functionalizing the pyridine and nitrophenyl moieties during SAR studies?
- Methodological Answer :
- Protecting Groups : Temporarily block pyridine N-oxide with Boc groups during nitrophenyl modifications to prevent undesired side reactions .
- Directed Ortho Metalation : Use LiTMP (lithium tetramethylpiperidide) to regioselectively functionalize the nitrophenyl ring .
- Click Chemistry : Introduce triazole linkages via CuAAC (copper-catalyzed azide-alkyne cycloaddition) for modular SAR exploration .
Q. How can crystallization challenges (e.g., polymorph formation) be addressed for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test 10–20 solvent mixtures (e.g., DCM/hexane, EtOH/water) using vapor diffusion to obtain single crystals .
- SHELXL Refinement : Use anisotropic displacement parameters and TWIN/BASF commands to model disorder or twinning in crystals .
- Synchrotron Data : Collect high-resolution (<1.0 Å) data at facilities like APS or ESRF to resolve electron density ambiguities .
Data Contradiction Analysis
Q. How to reconcile discrepancies between predicted and observed metabolic stability in preclinical models?
- Methodological Answer :
- Microsomal Assays : Compare rat vs. human liver microsomes with LC-MS/MS to identify species-specific CYP450 metabolism .
- Metabolite ID : Use HRMS/MS to detect hydroxylated or demethylated metabolites; synthesize these for bioactivity comparison .
- QSAR Modeling : Train models on ADME datasets (e.g., ChEMBL) to predict modifications that enhance metabolic stability .
Q. What experimental controls are essential when interpreting conflicting results in reactive oxygen species (ROS) assays?
- Methodological Answer :
- Positive Controls : Include H₂O₂ or menadione to validate assay sensitivity .
- NAC Pre-treatment : Add N-acetylcysteine to confirm ROS-specific effects vs. off-target cytotoxicity .
- Flow Cytometry : Use DCFH-DA staining with PI co-staining to differentiate ROS generation from apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
